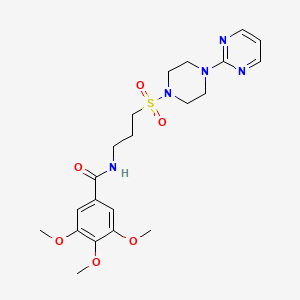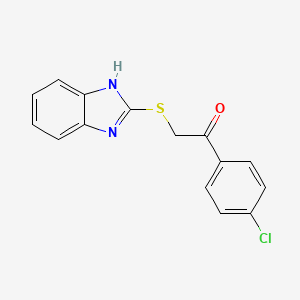![molecular formula C20H20N2O5 B2926286 methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-55-9](/img/structure/B2926286.png)
methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a carboxylate group, and a dihydroisoquinoline group. It also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the conformation of its heterocyclic ring. The presence of the carboxamide and carboxylate groups could potentially allow for hydrogen bonding, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the carboxamide group could potentially participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and the arrangement of its atoms. For example, the presence of polar functional groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of research into the synthesis of complex organic molecules. For example, the development of new synthesis methods for methyl isoquinoline-3-carboxylates starts from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives, highlighting the compound's role in facilitating the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999). Additionally, derivatives of this compound have been investigated for their antibacterial activities, indicating its potential in the development of new antimicrobial agents (Rádl & Janichová, 1992).
Biological Activities and Therapeutic Potential
The compound is also involved in studies focusing on its biological activities and potential therapeutic applications. For instance, the synthesis and cytotoxic activity of related isoquinoline derivatives bearing cationic side chains have been prepared from aminoanthraquinones to study the effects of side chain positioning on biological activity. These studies have implications for the development of cancer therapies, as some derivatives showed substantial growth delays against in vivo subcutaneous colon tumors in mice, suggesting the compound's relevance in oncological research (Bu et al., 2001).
Molecular Docking and Cytotoxicity Studies
The compound and its derivatives have been subjects of molecular docking and cytotoxicity studies, aiming to understand their interaction with biological targets and their effects on cancer cells. Such research contributes to the identification of new potential drugs with specific activities against cancer cells, thereby advancing the field of cancer chemotherapy (Wen et al., 2022).
Properties
IUPAC Name |
methyl 7-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-20(24)22-9-8-13-6-7-15(10-14(13)11-22)21-19(23)18-12-26-16-4-2-3-5-17(16)27-18/h2-7,10,18H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFAEJNFMWXSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)


![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)
![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)
